molecular formula C15H14FN3O3 B1672878 Flumazenil CAS No. 78755-81-4

Flumazenil

Cat. No. B1672878
CAS RN: 78755-81-4
M. Wt: 303.29 g/mol
InChI Key: OFBIFZUFASYYRE-UHFFFAOYSA-N
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Description

Flumazenil is a benzodiazepine antagonist primarily used for the reversal of the sedative effects of benzodiazepines in various clinical settings, such as induced general anesthesia for diagnostic and therapeutic procedures . It is also used to treat benzodiazepine overdose in adults . Flumazenil is an imidazobenzodiazepine derivative that competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex .


Synthesis Analysis

Flumazenil can be synthesized via a copper-mediated 18F-fluorination of a boronate ester precursor . The synthesis process is fully automated and developed on the Trasis AllinOne (AIO) platform using a single-use cassette . The overall process from start of synthesis to delivery of product is approximately 55 minutes . Another method involves a carrier-free nucleophilic fluorination method using an automatic synthesizer with direct labeling of a nitro-flumazenil precursor .


Molecular Structure Analysis

Flumazenil has a molecular formula of C15H14FN3O3 . It is an organic heterotricyclic compound that is 5,6-dihydro-4H-imidazo [1,5-a] [1,4]benzodiazepine which is substituted at positions 3, 5, 6, and 8 by ethoxycarbonyl, methyl, oxo, and fluoro groups, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Flumazenil include a copper-mediated 18F-fluorination of a boronate ester precursor . Another method involves a carrier-free nucleophilic fluorination method using an automatic synthesizer with direct labeling of a nitro-flumazenil precursor .


Physical And Chemical Properties Analysis

Flumazenil has a molecular weight of 303.29 g/mol . It is an organic heterotricyclic compound that is 5,6-dihydro-4H-imidazo [1,5-a] [1,4]benzodiazepine which is substituted at positions 3, 5, 6, and 8 by ethoxycarbonyl, methyl, oxo, and fluoro groups, respectively .

Safety And Hazards

Flumazenil may cause seizures, especially in people who have sedative-addiction withdrawal symptoms or recent antidepressant overdose, people who have recently received injectable benzodiazepines, or people who had symptoms of a seizure just before receiving flumazenil . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBIFZUFASYYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023064
Record name Flumazenil
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Molecular Weight

303.29 g/mol
Source PubChem
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Physical Description

Solid
Record name Flumazenil
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Solubility

1.04e+00 g/L
Record name Flumazenil
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Mechanism of Action

Flumazenil, an imidazobenzodiazepine derivative, is a benzodiazepine antagonist. It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. Flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in man.
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Product Name

Flumazenil

CAS RN

78755-81-4
Record name Flumazenil
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Record name 4H-Imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, 8-fluoro-5,6-dihydro-5-methyl-6-oxo-, ethyl ester
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Record name FLUMAZENIL
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Melting Point

201-203 °C, 201 - 203 °C
Record name Flumazenil
Source DrugBank
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Record name Flumazenil
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

0.1 g (2 mmol) of sodium hydride (55 percent oil dispersion) are suspended in 10 ml of dry dimethylformamide and treated with 0.5 g (1.7 mmol) of ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. After completion of the gas evolution, 0.13 ml (2 mmol) of methyl iodide is added and the mixture is stirred at room temperature for 2 hours. The mixture is poured into ca 60 ml of water and extracted three times with 30 ml of chloroform each time. The combined chloroform extracts are washed with ca 30 ml of water, dried over magnesium sulphate and evaporated. After recrystallisation from ethyl acetate, there is obtained ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 196°-197° C.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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